RO5212054
説明
RO5212054 (PLX3603, RG7256) is an orally available small-molecule inhibitor selectively targeting the BRAF V600E mutation, a driver mutation in approximately 60% of melanomas and 8% of solid tumors . It binds to the ATP-binding site of BRAF V600E, suppressing MAPK pathway activation and tumor proliferation . This compound entered clinical trials (NCT01143753) for BRAF V600-mutated advanced solid tumors, focusing on safety, tolerability, and pharmacokinetics .
特性
IUPAC名 |
NONE |
|---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
RO5212054; RO-5212054; RO 5212054; RG7256; RG 7256; RG-7256; PLX3603; PLX-3603; PLX 3603. |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar BRAF Inhibitors
The following table summarizes key BRAF inhibitors and their profiles:
| Compound | Target Specificity | Clinical Phase | Key Indications | Resistance Mechanisms Addressed | Combination Therapies Tested |
|---|---|---|---|---|---|
| RO5212054 | BRAF V600E | Phase I | Advanced solid tumors | Preclinical data only | Not reported in evidence |
| Vemurafenib | BRAF V600E, wild-type BRAF, C-RAF | FDA-approved | Melanoma, NSCLC (trials) | RAS/MEK/ERK reactivation | MEK inhibitors (e.g., cobimetinib) |
| Dabrafenib | BRAF V600E, wild-type BRAF | FDA-approved | Melanoma, NSCLC | MAPK pathway alterations | Trametinib (MEK inhibitor) |
| ARQ736 | Pan-RAF (mutant BRAF, C-RAF) | Phase I | Colon, melanoma, thyroid cancers | Broad RAF inhibition | Not reported |
| RAF265 | BRAF, VEGFR2 | Phase I/II | Solid tumors | Dual targeting | MEK162 (NCT01352273) |
Key Findings:
- Specificity: this compound is highly selective for BRAF V600E, unlike pan-RAF inhibitors (e.g., ARQ736) or dual inhibitors (e.g., RAF265) . This specificity may reduce off-target effects but could limit efficacy in tumors with non-V600E mutations or RAF isoform switching.
- Resistance: Vemurafenib and dabrafenib face resistance via MAPK reactivation, often addressed with MEK inhibitor combinations.
Mechanisms of Action and Resistance
- This compound : Inhibits BRAF V600E-driven MAPK signaling, reducing tumor metabolism ([18F]FDG uptake) without affecting proliferation markers ([18F]FLT) in A375 models .
- Dual Inhibitors (e.g., RAF265) : Co-target BRAF and VEGFR2, offering anti-angiogenic effects but with increased toxicity risks .
Clinical Development Status
- This compound : A Phase I trial (NCT01143753) enrolled 45 patients with BRAF V600-mutated tumors, testing dose escalation and safety. Anticipated outcomes include maximum tolerated dose (MTD) and pharmacokinetic data .
- ARQ736: Phase I trials show activity in xenograft models of melanoma and colon cancer, but clinical data are pending .
- RAF265 : Tested in combination with MEK162 (NCT01352273), highlighting a trend toward dual-pathway inhibition to preempt resistance .
Combination Therapies
- MEK Inhibitors: Vemurafenib/dabrafenib are often paired with MEK inhibitors (e.g., cobimetinib, trametinib) to delay resistance .
- Immune Checkpoint Inhibitors: Not mentioned for this compound, but BRAF/MEK inhibitors are increasingly combined with anti-PD-1 therapies in melanoma.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
